

A Comprehensive Technical Guide to the Physical and Chemical Properties of Toxaphene Congeners

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Compound of Interest

Compound Name: *Toxaphene*

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This technical guide provides an in-depth overview of the essential physical and chemical properties of individual **toxaphene** congeners. Technical **toxaphene** is a complex mixture of over 670 chlorinated camphene derivatives, the use of which has been largely discontinued due to its environmental persistence and toxicity. However, understanding the properties of its individual congeners remains critical for environmental fate modeling, toxicological research, and the development of potential remediation strategies. This document summarizes key quantitative data in structured tables, details relevant experimental protocols, and provides visualizations of analytical workflows.

Core Physical and Chemical Properties of Toxaphene Congeners

The environmental behavior and toxicological effects of **toxaphene** are dictated by the distinct physical and chemical properties of its individual congeners. These properties, including vapor pressure, Henry's Law constant, and octanol-water partition coefficient, vary significantly with the degree and position of chlorination.

Data Presentation

The following tables summarize the available quantitative data for a selection of **toxaphene** congeners, providing a basis for comparison and modeling.

Table 1: Subcooled Liquid Vapor Pressure (PL) and Enthalpy of Vaporization ($\Delta_{\text{vap}}H$) of Selected **Toxaphene** Congeners at 25 °C

Congener (Parlar No.)	Chemical Name	Chlorine Atoms	PL (mPa)	$\Delta_{\text{vap}}H$ (kJ·mol ⁻¹)
P12	5-exo,6-endo- dichloro-2-endo- chloromethyl-3- (E)- chloromethylene- 2-dichloromethyl	6	7.1	77.6
B7-515 (P26)	2-endo,3-exo,5- endo,6- exo,8,8,10- octachlorobornan e	8	2.8	81.9
B8-1413 (P50)	2-endo,3-exo,5- endo,6- exo,8,8,9,10,10- nonachloroborna ne	9	1.5	84.0
B8-806/809	Co-eluting octachlorobornan es	8	1.5	83.5
B10-1110	Decachloroborna ne	10	0.22	91.8
B7-1715	Heptachloroborn ane	7	5.9	78.2
B7-499	Heptachloroborn ane	7	5.3	77.6
B7-1001	Heptachloroborn ane	7	4.4	79.9
B7-1462	Heptachloroborn ane	7	2.3	80.8

B8-1414	Octachlorobornane	8	1.6	84.0
B8-531	Octachlorobornane	8	1.6	83.9
B8-2229	Octachlorobornane	8	1.5	83.8
B9-1679 (P62)	2,2,5,5,8,9,9,10,10-Nonachlorobornane	9	0.53	88.1
B9-711	Nonachlorobornane	9	0.45	88.9
B9-1025	Nonachlorobornane	9	0.38	89.6
B9-2197	Nonachlorobornane	9	0.35	90.0
B9-515	Nonachlorobornane	9	0.33	90.2
B9-2198	Nonachlorobornane	9	0.29	90.7
B10-1413	Decachlorobornane	10	0.26	91.2
B10-1111	Decachlorobornane	10	0.23	91.6

Data sourced from Bidleman et al., 2003.

Table 2: Henry's Law Constant and Octanol-Water Partition Coefficient (Log Kow) of **Toxaphene**

Property	Value	Notes
Henry's Law Constant (atm·m ³ /mol at 20°C)	6 x 10 ⁻⁶	This value is for the technical toxaphene mixture. Individual congeners have unique constants. [1] [2]
Log Kow	3.3 - 6.64	This range is for the technical toxaphene mixture, indicating that individual congener values can vary by orders of magnitude. [3]

Note: A comprehensive table of experimentally determined Henry's Law constants and Log Kow values for a wide range of individual **toxaphene** congeners is not readily available in the reviewed literature. The provided values represent the range for the technical mixture, highlighting the variability among congeners.

Experimental Protocols

Accurate determination of the physical and chemical properties of **toxaphene** congeners relies on precise and validated experimental methodologies. The following sections detail the protocols for key analytical techniques.

Determination of Vapor Pressure by Capillary Gas Chromatography

The subcooled liquid vapor pressures (PL) of **toxaphene** congeners can be determined using capillary gas chromatography (GC) by relating the retention time of the analyte to that of a reference compound with a known vapor pressure.

Methodology:

- **Instrumentation:** A gas chromatograph equipped with a capillary column (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness) and an appropriate detector, such as an electron capture detector (ECD) or a mass spectrometer (MS).

- **Reference Standards:** A series of compounds with well-established vapor pressures, such as n-alkanes or other persistent organic pollutants (POPs), are used for calibration.
- **Isothermal Analysis:** The GC oven is operated at several constant temperatures (e.g., in the range of 150-250°C).
- **Retention Time Measurement:** The retention times of the **toxaphene** congeners and the reference standards are accurately measured at each temperature.
- **Calculation:** The vapor pressure of each congener is calculated using the Clausius-Clapeyron equation, which relates the natural logarithm of the vapor pressure to the reciprocal of the absolute temperature. The slope of the resulting plot is proportional to the enthalpy of vaporization ($\Delta_{\text{vap}}H$).

Analysis of Toxaphene Congeners by Gas Chromatography-Negative Ion Chemical Ionization Mass Spectrometry (GC-NICI/MS) - EPA Method 8276

This method is widely used for the sensitive and selective determination of **toxaphene** congeners in environmental samples.

1. Sample Preparation: Accelerated Solvent Extraction (ASE) of Soil and Sediment

- **Objective:** To extract **toxaphene** congeners from solid matrices.
- **Apparatus:** Accelerated Solvent Extractor (ASE) system.
- **Reagents:** Dichloromethane, acetone (1:1, v/v), anhydrous sodium sulfate.
- **Procedure:**
 - A representative sample (e.g., 10-20 g) is mixed with a drying agent like anhydrous sodium sulfate and placed into an extraction cell.
 - The cell is filled with the extraction solvent (dichloromethane:acetone, 1:1).

- The extraction is performed at an elevated temperature (e.g., 100°C) and pressure (e.g., 1500 psi).
- The standard method includes one static extraction cycle of 5 minutes.
- The extract is collected in a vial for subsequent cleanup.

2. Extract Cleanup: Florisil and Silica Gel Chromatography

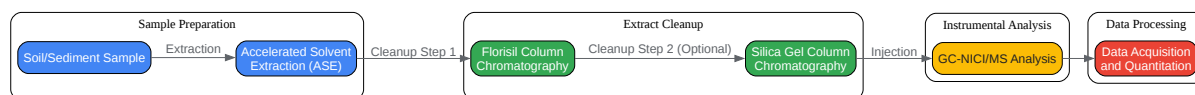
- Objective: To remove interfering co-extracted compounds from the sample extract prior to GC analysis.
- Apparatus: Glass chromatography columns.
- Reagents: Florisil, silica gel, hexane, ethyl ether, methylene chloride.
- Florisil Cleanup (EPA Method 3620C):
 - A glass column is packed with activated Florisil.
 - The sample extract, solvent-exchanged into hexane, is loaded onto the column.
 - The column is eluted with solvents of increasing polarity to separate the **toxaphene** congeners from interfering compounds. For example, a common scheme involves elution with 6% ethyl ether in hexane, followed by 15% ethyl ether in hexane, and finally 50% ethyl ether in hexane.[4] **Toxaphene** congeners typically elute in the second fraction.
- Silica Gel Cleanup (EPA Method 3630C):
 - A glass column is packed with activated silica gel.
 - The sample extract is applied to the top of the column.
 - Elution with specific solvent systems (e.g., methylene chloride and hexane mixtures) separates the analytes from polar interferences.[5]

3. Instrumental Analysis: GC-NICI/MS

- Instrumentation: A gas chromatograph interfaced with a mass spectrometer capable of negative ion chemical ionization.
- GC Column: A non-polar capillary column, such as a DB-XLB (30 m x 0.25 mm, 0.25- μ m film thickness), is commonly used for the separation of **toxaphene** congeners.[6][7]
- Carrier Gas: Helium at a constant flow rate.
- Oven Temperature Program: A typical program starts at a low temperature (e.g., 60°C), ramps up to an intermediate temperature (e.g., 200°C), then to a higher temperature (e.g., 230°C) at a slower rate, followed by a final ramp to a high temperature (e.g., 300-340°C) to elute all congeners. A representative program is: 60°C (hold 1 min), ramp to 200°C at 10°C/min, then to 230°C at 1.5°C/min, then to 300°C at 10°C/min, and a final ramp to 340°C at 45°C/min.[6]
- Ionization Mode: Negative Ion Chemical Ionization (NICI) with methane as the reagent gas.
- Mass Spectrometry: The mass spectrometer is operated in Selected Ion Monitoring (SIM) mode to enhance sensitivity and selectivity. Specific ions corresponding to the different chlorination levels of **toxaphene** congeners are monitored.[7][8]
- Quantitation: Quantification is typically performed using an internal standard method, with a ¹³C-labeled **toxaphene** congener (e.g., ¹³C-Parlar 26 or ¹³C-Parlar 50) as the internal standard.

Visualizations

The following diagrams illustrate the logical workflow of the experimental protocols described above.



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Caption: Experimental workflow for the analysis of **toxaphene** congeners in solid matrices.

This guide provides a foundational understanding of the physical and chemical properties of **toxaphene** congeners and the methodologies used for their analysis. The provided data and protocols are essential for researchers and scientists working in environmental monitoring, toxicology, and the development of technologies for the remediation of contaminated sites. Further research is needed to expand the database of physicochemical properties for a wider range of individual congeners to improve the accuracy of environmental fate and transport models.

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